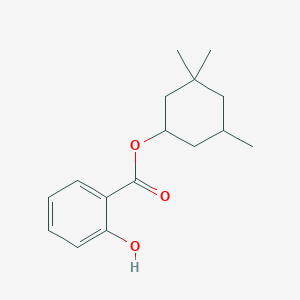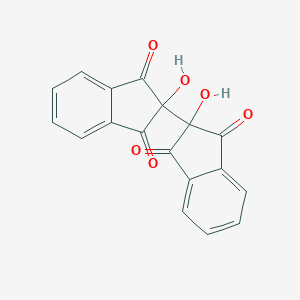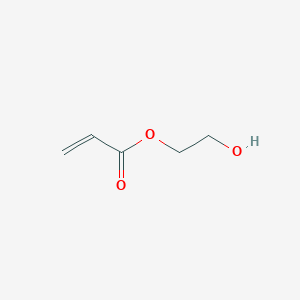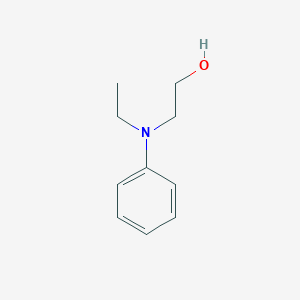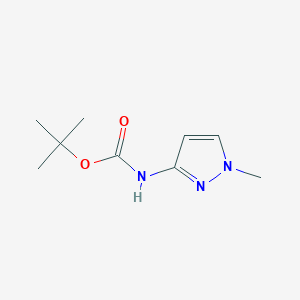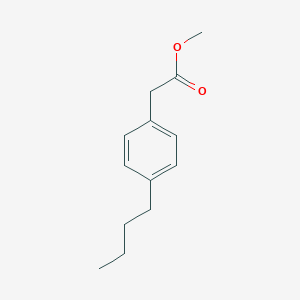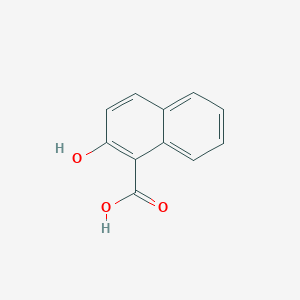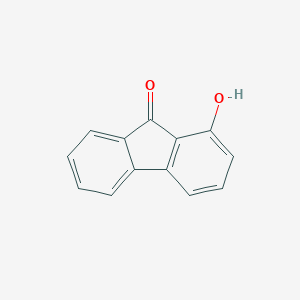![molecular formula C11H7N3O2S B147109 3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid CAS No. 136228-94-9](/img/structure/B147109.png)
3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid (ATQ) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ATQ is a derivative of quinoxaline and contains a thieno ring system, which imparts unique properties to the molecule.
科学研究应用
3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and antimicrobial properties. 3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid has been found to inhibit the growth of various cancer cell lines such as breast, lung, and prostate cancer. It has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus. In addition, 3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid has been found to possess antibacterial activity against various strains of bacteria.
作用机制
The mechanism of action of 3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid is not fully understood. However, it has been proposed that 3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid inhibits the activity of certain enzymes and proteins involved in cell growth and division. 3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid has been found to have various biochemical and physiological effects. It has been shown to modulate the activity of certain signaling pathways involved in cell growth and differentiation. 3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid has also been found to induce oxidative stress and DNA damage in cancer cells, which may contribute to its anticancer activity. In addition, 3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid has been shown to possess anti-inflammatory properties, which may be beneficial for the treatment of various inflammatory conditions.
实验室实验的优点和局限性
3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it suitable for further research and development. 3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid has also been found to be stable under various conditions, which makes it suitable for long-term storage. However, there are also some limitations to using 3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid in lab experiments. 3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid is highly insoluble in water, which may limit its use in certain experiments. In addition, the mechanism of action of 3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid. One area of research could be to further investigate the mechanism of action of 3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid and identify the specific enzymes and proteins that it targets. Another area of research could be to explore the potential of 3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid as a therapeutic agent for various diseases such as cancer, viral infections, and inflammatory conditions. Furthermore, research could be conducted to identify derivatives of 3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid that possess improved pharmacological properties. Overall, the potential therapeutic applications of 3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid make it an exciting area of research for medicinal chemists and pharmacologists.
合成方法
3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid can be synthesized by the reaction of 2-chloro-3-nitrothiophene with 1,2-diaminobenzene in the presence of a base. The resulting intermediate is then reduced to 3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid using a suitable reducing agent such as sodium dithionite. The synthesis of 3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid has been optimized to yield high purity and yield, making it suitable for further research and development.
属性
CAS 编号 |
136228-94-9 |
|---|---|
产品名称 |
3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid |
分子式 |
C11H7N3O2S |
分子量 |
245.26 g/mol |
IUPAC 名称 |
3-aminothieno[3,2-b]quinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C11H7N3O2S/c12-7-8-10(17-9(7)11(15)16)14-6-4-2-1-3-5(6)13-8/h1-4H,12H2,(H,15,16) |
InChI 键 |
ZTPZWEPWKXMQDI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C(=C(SC3=N2)C(=O)O)N |
规范 SMILES |
C1=CC=C2C(=C1)N=C3C(=C(SC3=N2)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



